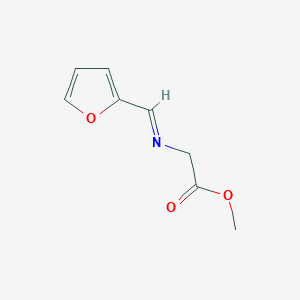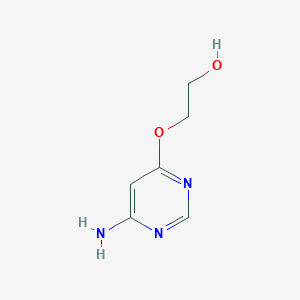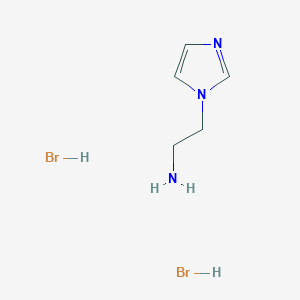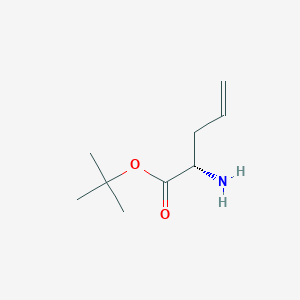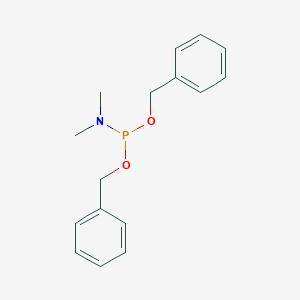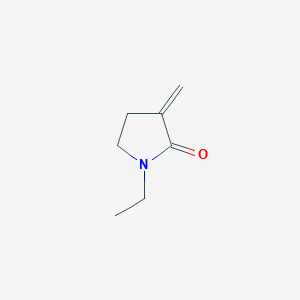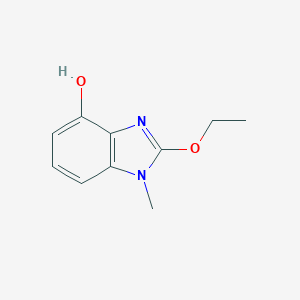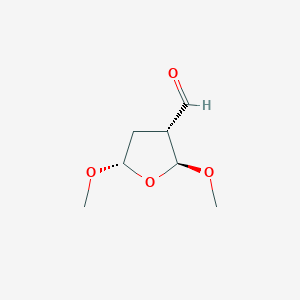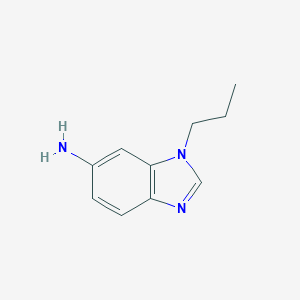
6-(2,2,2-Trifluoroethoxy)nicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
Efficient synthesis methods for nicotinic acid derivatives, including the use of fluorinated precursors to develop pyridyl compounds, are crucial. For instance, novel routes for 2-trifluoromethyl-nicotinic acid derivatives have been developed, serving as key intermediates in the production of certain inhibitors (Kiss, Ferreira, & Learmonth, 2008). Additionally, the synthesis and crystal structures of various nicotinic acid complexes highlight the diverse approaches for constructing these compounds, offering insights into potential synthesis pathways for 6-(2,2,2-Trifluoroethoxy)nicotinic acid (Goher, Mautner, Mak, & Abu-Youssef, 2003).
Molecular Structure Analysis
The characterization of nicotinic acid derivatives often involves various spectroscopic techniques. For example, the synthesis, characterization, and theoretical study of a specific nicotinic acid hydrazide molecule involved NMR, FT-IR, and X-ray diffraction, providing detailed molecular geometry and electronic properties (Dege et al., 2014).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of nicotinic acid derivatives is essential for their practical applications. For instance, the synthesis of chloro-di-phenyltin(IV) complexes with nicotinic acid derivatives demonstrates their potential reactivity and application in catalysis (Xanthopoulou et al., 2006).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Investigations into the polymorphic forms of nicotinic acid derivatives, utilizing infrared, ultraviolet spectra, and X-ray powder diffraction patterns, provide insights into their physical characteristics (Takasuka, Nakai, & Shiro, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are crucial for the application of nicotinic acid derivatives. For example, the bioelectrochemically accelerated microbial conversion of nicotinic acid to its hydroxylated form showcases the potential for enzymatic and microbial transformations (Torimura et al., 1998).
Wissenschaftliche Forschungsanwendungen
Vasorelaxation and Antioxidant Properties
Thionicotinic acid analogs, related to nicotinic acid derivatives, have shown potential in vasorelaxation and antioxidant activities. These compounds exhibited dose-dependent maximal vasorelaxation and antioxidant properties, with some analogs being more potent than others. Molecular modeling provided insights into their activities, suggesting these analogs as novel vasorelaxants and antioxidants with therapeutic potential (Prachayasittikul et al., 2010).
G-Protein-Coupled Receptors and Lipid Metabolism
Nicotinic acid's lipid-lowering effects are mediated through G-protein-coupled receptors, specifically PUMA-G and HM74, in adipose tissue. These receptors play a critical role in inhibiting lipolysis, thereby influencing lipid metabolism (Tunaru et al., 2003). Furthermore, nicotinic acid has been shown to inhibit atherosclerosis progression through its receptor GPR109A expressed by immune cells, indicating its potential beyond lipid-lowering to cardiovascular disease prevention (Lukasova et al., 2011).
Antibacterial Activity
Derivatives of 6-(2,2,2-trifluoroethoxy)nicotinic acid have shown antibacterial activity against various pathogens. The synthesis of these derivatives involved novel methods, indicating their potential as antibacterial agents with specific focus on optimizing pharmacological properties (Reddy & Prasad, 2021).
Enzymatic and Chemical Production
Studies on nicotinic acid, closely related to the compound of interest, have focused on its production through enzymatic conversion, highlighting the importance of green chemistry and industrial application potential in the pharmaceutical and biochemical industries (Kumar et al., 2008).
Synthetic Chemistry Applications
Research into the regioselective cross-coupling reactions of nicotinic acid derivatives, including those substituted at the 6-position, has opened new pathways in synthetic chemistry. These studies have led to the development of methods that selectively modify nicotinic acid, facilitating the synthesis of complex organic molecules (Houpis et al., 2010).
Safety And Hazards
The compound is classified as a skin sensitizer (Category 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOLXWQKURRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381725 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2,2,2-Trifluoroethoxy)nicotinic acid | |
CAS RN |
175204-90-7 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


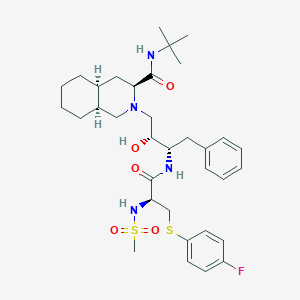
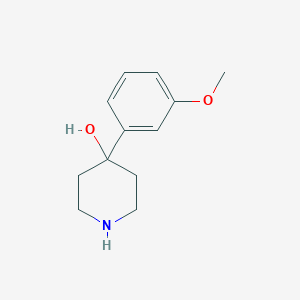
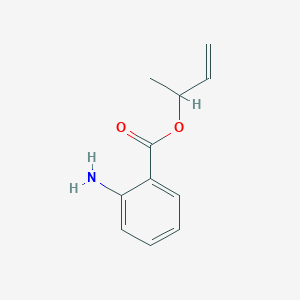
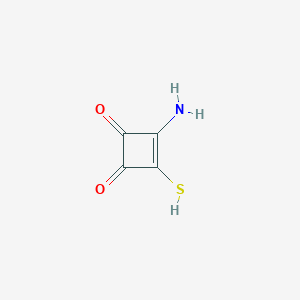
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
